2-Bromo-7-nitroquinoline
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Overview
Description
2-Bromo-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the second position and a nitro group at the seventh position on the quinoline ring
Mechanism of Action
Target of Action
2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds
Mode of Action
The mechanism of action typically involves interactions with the target molecules, leading to changes in their function .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme, affecting the prostaglandin synthesis pathway .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-7-nitroquinoline are not fully understood yet. It is known that quinoline compounds, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are currently unknown. Related quinoline compounds have been shown to have various effects on cells . For instance, some quinoline derivatives have shown anti-proliferative, cytotoxic, and apoptotic effects on several cancer-cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Quinoline compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-nitroquinoline typically involves the bromination of 7-nitroquinoline. One common method is the electrophilic aromatic substitution reaction, where 7-nitroquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Reduction: 2-Bromo-7-aminoquinoline.
Oxidation: Oxidized derivatives of quinoline.
Scientific Research Applications
2-Bromo-7-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Comparison with Similar Compounds
2-Chloro-7-nitroquinoline: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-6-nitroquinoline: Nitro group at the sixth position instead of the seventh.
7-Nitroquinoline: Lacks the bromine atom.
Uniqueness: 2-Bromo-7-nitroquinoline is unique due to the specific positioning of the bromine and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing groups makes it a versatile intermediate for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
2-bromo-7-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODGQWSJQJCYMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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